molecular formula C14H15BrN2O2 B2923308 4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351622-64-4

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2923308
CAS No.: 1351622-64-4
M. Wt: 323.19
InChI Key: DETWUHDMNXTSPD-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This benzamide derivative features a 4-bromobenzamide group linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl amine moiety. The structure combines a halogenated aromatic system with a lactam-based heterocycle, a scaffold frequently investigated for its potential biological activity . Compounds with similar N-(5-oxopyrrolidin-3-yl)benzamide structures have been identified as key intermediates or target molecules in drug discovery efforts, particularly in the development of protease inhibitors and receptor antagonists . For instance, closely related benzamide compounds have been patented as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a validated target for the treatment of migraine . The presence of the cyclopropyl group on the lactam nitrogen and the bromo substituent on the phenyl ring makes this compound a valuable building block for Structure-Activity Relationship (SAR) studies, allowing researchers to explore interactions with hydrophobic enzyme pockets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-10-3-1-9(2-4-10)14(19)16-11-7-13(18)17(8-11)12-5-6-12/h1-4,11-12H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWUHDMNXTSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then subjected to amidation with an appropriate amine to form the benzamide.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

Key Structural Differences :

  • Substituent: The thiourea group (-N-C(=S)-) replaces the pyrrolidinone-cyclopropyl group in the target compound.
  • Coordination Chemistry : Acts as a bidentate ligand, coordinating through sulfur (thiocarbonyl) and oxygen (carbonyl) atoms to transition metals .
  • Applications : Used in metal ion extraction due to its thiourea-derived ligand properties, contrasting with the target compound’s unexplored coordination behavior.

Data Table 1: Structural and Functional Comparison

Property 4-Bromo-N-(1-Cyclopropyl-5-Oxopyrrolidin-3-yl)Benzamide 4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide
Molecular Formula C₁₄H₁₅BrN₂O₂ C₁₄H₁₉BrN₂OS
Key Functional Groups Benzamide, cyclopropyl, pyrrolidinone Benzamide, thiourea, n-propyl
Coordination Sites Amide oxygen, pyrrolidinone oxygen (hypothetical) Thiocarbonyl sulfur, carbonyl oxygen
Reported Applications Not specified in evidence Metal ion extraction, coordination chemistry

Research Findings: The thiourea derivative’s sulfur atom enhances soft metal binding (e.g., Cu²⁺, Ag⁺), whereas the target compound’s lack of sulfur may limit such interactions.

4-({1-[3-(3-Amino-3-Oxopropyl)-5-Chlorophenyl]-3-Methyl-1H-Pyrazolo[4,3-c]Pyridin-6-yl}Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide (PDB: 5FR)

Key Structural Differences :

  • Core Structure: The PDB ligand incorporates a pyrazolo-pyridine fused ring system and a piperidine group, contrasting with the simpler benzamide-pyrrolidinone framework of the target compound.

Data Table 2: Pharmacological and Structural Contrast

Property Target Compound PDB Ligand (5FR)
Molecular Weight ~337.2 g/mol ~751.3 g/mol
Key Motifs Benzamide, cyclopropane, pyrrolidinone Pyrazolo-pyridine, piperidine, chlorophenyl
Biological Relevance Underexplored Likely kinase inhibitor (implied by PDB entry)
Complexity Moderate (2 rings, 1 stereocenter) High (4 rings, multiple chiral centers)

Research Implications : The PDB ligand’s complexity and heteroaromatic systems enhance binding to biological targets, while the target compound’s smaller size and rigid cyclopropane may favor pharmacokinetic properties like oral bioavailability. However, the absence of biological data for the target compound limits direct comparisons .

Biological Activity

4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzamide structure linked to a cyclopropyl-substituted pyrrolidinone. Its molecular formula is C12_{12}H14_{14}BrN2_{2}O, with a molecular weight of approximately 284.16 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may exhibit affinity for various receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antitumor ActivityCompounds in the benzamide class have shown potential in inhibiting tumor growth, particularly in hepatocellular carcinoma models .
Antimicrobial EffectsCertain derivatives have demonstrated larvicidal and fungicidal properties, indicating a broad spectrum of antimicrobial activity .
Neuroprotective EffectsSome studies suggest potential neuroprotective effects, although specific mechanisms are still under investigation.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the antitumor activity of benzamide derivatives, revealing that some compounds led to significant cell cycle arrest in HepG2 cells through modulation of p53/p21 pathways. This suggests that this compound may also exert similar effects due to structural similarities with other active benzamides .
  • Larvicidal Activity : In research focusing on benzamides substituted with oxadiazole, several derivatives exhibited high larvicidal activity against mosquito larvae. This highlights the potential for developing this compound as an insecticide .
  • Synthetic Pathways : The synthesis of this compound involves multiple steps including cyclization and amide coupling, which are critical for ensuring high yield and purity in pharmaceutical applications.

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